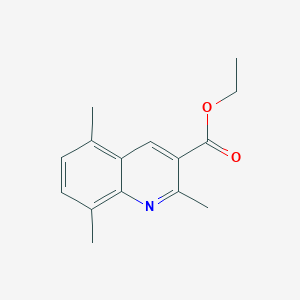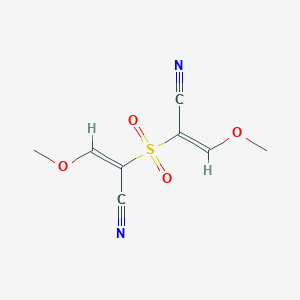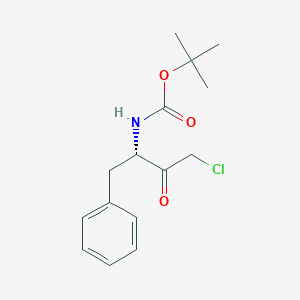
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate, also known as BzBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BzBP is a phosphonate ester derivative of benzothiazole and pyrrolidine, and it has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is not fully understood. However, it is believed that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also induce apoptosis, or programmed cell death, in cancer cells. The antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate are believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Effets Biochimiques Et Physiologiques
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been shown to have low toxicity in vitro and in vivo. In animal studies, Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate did not cause any significant adverse effects at therapeutic doses. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been shown to have good bioavailability and pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its low solubility in water, which can make it difficult to administer in vivo. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate also requires further optimization to improve its selectivity and efficacy.
Orientations Futures
For Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate include further optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy in animal models. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also be evaluated for its potential as a drug delivery system or as a scaffold for the development of new drugs. Additionally, the antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may be further explored for the development of new antimicrobial agents.
Méthodes De Synthèse
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can be synthesized through a multistep process that involves the reaction of benzothiazole and pyrrolidine with phosphorus oxychloride and triethylamine. The final product is obtained through the reaction of the intermediate product with ethyl alcohol. The synthesis of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been investigated for its antibacterial and antifungal properties. Studies have shown that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
Numéro CAS |
104608-36-8 |
|---|---|
Nom du produit |
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate |
Formule moléculaire |
C20H21N2O3PS |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21N2O3PS/c1-2-25-26(24,22-13-5-8-19(22)23)14-15-9-11-16(12-10-15)20-21-17-6-3-4-7-18(17)27-20/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3 |
Clé InChI |
HTAUUADKDLLMRU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O |
Synonymes |
ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)



